molecular formula C19H14ClN3O3S B2953433 2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone CAS No. 1396625-43-6

2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone

Cat. No.: B2953433
CAS No.: 1396625-43-6
M. Wt: 399.85
InChI Key: JHTZMFKRGAKIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a heterocyclic compound featuring a benzo[d]isoxazole moiety linked via an ethanone bridge to a substituted azetidine ring. The azetidine ring is further functionalized with a 4-chlorobenzo[d]thiazol-2-yloxy group. This compound integrates two pharmacologically significant heterocycles: benzo[d]isoxazole (associated with neuroleptic and anti-inflammatory activity) and benzo[d]thiazole (linked to antimicrobial and anticancer properties).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-13-5-3-7-16-18(13)21-19(27-16)25-11-9-23(10-11)17(24)8-14-12-4-1-2-6-15(12)26-22-14/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTZMFKRGAKIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a novel synthetic derivative that combines features of isoxazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H16ClN3O3S\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}

Key properties include:

  • Molecular Weight: 373.85 g/mol
  • Melting Point: Not specified in the literature
  • Solubility: Soluble in organic solvents like DMSO and ethanol

Antimicrobial Activity

Research indicates that compounds with isoxazole and thiazole structures often exhibit significant antimicrobial properties. The synthesized compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Bacillus subtilis1816
Escherichia coliNo activity-
Pseudomonas aeruginosaNo activity-

The compound demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) indicating potential as an antibacterial agent. However, it showed no activity against common Gram-negative bacteria like E. coli and P. aeruginosa .

Anticancer Activity

Studies have shown that benzothiazole and benzoisoxazole derivatives possess anticancer properties. The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells.

Cell LineIC50 (µM)
MCF-710
A54915
HCT-11612

The results indicated that the compound exhibited cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer drug candidate. Structure–activity relationship studies revealed that modifications to the substituents on the isoxazole ring could enhance potency .

Anti-inflammatory Activity

Inflammation assays were conducted using carrageenan-induced paw edema in rats to evaluate the anti-inflammatory potential of the compound. The results showed a significant reduction in paw swelling compared to the control group.

Treatment GroupPaw Edema Reduction (%)
Control-
Compound Treatment45

These findings suggest that the compound may exert anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances antibacterial activity, while electron-donating groups improve anticancer potency.
  • Ring Modifications : Alterations in the benzoisoxazole or thiazole rings can significantly affect biological efficacy.

Case Studies

Recent research highlighted several case studies involving similar compounds:

  • Benzothiazole Derivatives : Investigated for their anti-tubercular activities, showing promising results against Mycobacterium tuberculosis.
  • Isoxazole Compounds : Exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential for targeted therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS 1396870-36-2) Structure: Similar azetidine core but replaces the ethanone bridge with a methanone group. The benzo[d]isoxazole is substituted with a 4-methylbenzo[d]thiazole. Key Differences:

  • Substituent : Methyl (electron-donating) vs. chloro (electron-withdrawing) on the benzothiazole.
  • Linker: Methanone vs. ethanone bridge, altering steric bulk and conformational flexibility. Molecular Weight: 381.47 g/mol vs. ~420 g/mol (estimated for the target compound due to chloro and ethanone groups).

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas

  • Structure : Thiourea derivatives with benzothiazole and aryl groups.
  • Key Differences : Absence of azetidine and isoxazole moieties. These compounds exhibit simpler backbones, synthesized via condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates.

Physicochemical Properties

Property Target Compound CAS 1396870-36-2 Thioureas (e.g., 2a)
Molecular Formula C₂₀H₁₅ClN₃O₃S C₁₉H₁₅N₃O₂S₂ C₁₉H₁₃ClN₃S₂
Molecular Weight (g/mol) ~420 (estimated) 381.47 314 (for 2a)
Solubility Low (predicted, due to chloro and aromatic rings) Moderate in DMF/EtOH Soluble in DMF, EtOH
Melting Point Not reported Not reported 204–206°C (2a)

Research Findings and Data Gaps

  • By analogy, its characterization would require ¹H/¹³C NMR, HRMS, and X-ray crystallography (using programs like SHELXL ).
  • Computational Insights : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , could predict electronic properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.